Methyl 2-(2-(trifluoromethyl)phenyl)acetate

Overview

Description

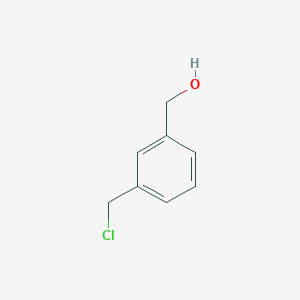

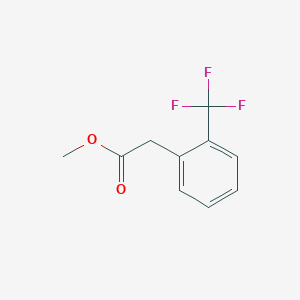

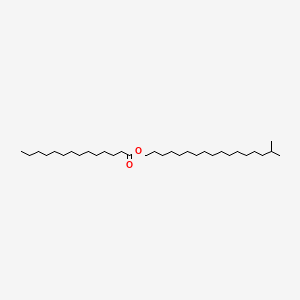

“Methyl 2-(2-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a clear, colorless liquid .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The most commonly used trifluoromethyl-containing building blocks for these syntheses are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as 1H and 13C NMR, IR, and MS spectroscopy . X-ray crystallography has also been used to investigate the molecular structure .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.17 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications

Pharmaceutical Development

Methyl 2-(2-(trifluoromethyl)phenyl)acetate: is a valuable compound in pharmaceutical research due to the presence of the trifluoromethyl group. This group is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound has been utilized in the synthesis of FDA-approved drugs that contain the trifluoromethyl group, which is often used as a pharmacophore due to its lipophilicity and bioavailability enhancement properties .

Agrochemical Synthesis

In the agrochemical industry, the trifluoromethyl group is recognized for its insecticidal and fungicidal propertiesMethyl 2-(2-(trifluoromethyl)phenyl)acetate can serve as an intermediate in the synthesis of agrochemicals that require this functional group to improve efficacy and environmental persistence .

Material Science

The compound’s unique structural features make it a candidate for the development of advanced materials. Its incorporation into polymers could potentially lead to materials with improved thermal stability and chemical resistance, which are desirable traits in high-performance materials .

Catalysis

Methyl 2-(2-(trifluoromethyl)phenyl)acetate: may be used in catalytic processes as a ligand or a catalyst modifier. The trifluoromethyl group can influence the electronic properties of catalysts, thereby affecting the rate and selectivity of chemical reactions .

Peptide Mimetics

This compound has shown potential as a template for peptide mimetics. It has been investigated as a building block in the synthesis of non-natural peptides, which are important in the development of therapeutic agents that can mimic natural peptides in the body.

Organic Synthesis

As a versatile building block in organic synthesis, Methyl 2-(2-(trifluoromethyl)phenyl)acetate is used to introduce the trifluoromethyl phenyl group into various organic molecules. This can significantly alter the physical, chemical, and biological properties of the resulting compounds .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in mass spectrometry and chromatography due to its well-defined structure and stability. This aids in the identification and quantification of complex mixtures .

Environmental Science

Research into the environmental fate of trifluoromethyl compounds, including Methyl 2-(2-(trifluoromethyl)phenyl)acetate , is crucial. Understanding its breakdown products and interactions with environmental factors contributes to assessing the ecological impact of such compounds .

Mechanism of Action

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name |

methyl 2-[2-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVRILIISWHRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632638 | |

| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(trifluoromethyl)phenyl)acetate | |

CAS RN |

181039-97-4 | |

| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)